molecular formula C7H6BrNO3 B13115882 2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetic acid

2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetic acid

Katalognummer: B13115882
Molekulargewicht: 232.03 g/mol
InChI-Schlüssel: LUJYUQJVLBGCSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position and an oxo group at the 2nd position of the pyridine ring, with an acetic acid moiety attached to the 3rd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetic acid typically involves the bromination of a pyridine derivative followed by the introduction of the acetic acid moiety. One common method involves the bromination of 2-oxo-1H-pyridine-3-carboxylic acid using bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and oxo group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

  • 2-(5-bromo-2-oxo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
  • 2-(5-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile
  • (5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives

Comparison: Compared to similar compounds, 2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring. This uniqueness contributes to its distinct chemical reactivity and potential applications. For instance, the presence of the bromine atom at the 5th position and the oxo group at the 2nd position may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.

Eigenschaften

Molekularformel

C7H6BrNO3

Molekulargewicht

232.03 g/mol

IUPAC-Name

2-(5-bromo-2-oxo-1H-pyridin-3-yl)acetic acid

InChI

InChI=1S/C7H6BrNO3/c8-5-1-4(2-6(10)11)7(12)9-3-5/h1,3H,2H2,(H,9,12)(H,10,11)

InChI-Schlüssel

LUJYUQJVLBGCSQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)NC=C1Br)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.